molecular formula C9H14ClNO3 B6144387 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride CAS No. 1170982-88-3

9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride

Cat. No.: B6144387
CAS No.: 1170982-88-3
M. Wt: 219.66 g/mol
InChI Key: LZOHGSSQOKKJFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride typically involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar organic chemistry principles and reaction conditions as those used in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Fe(NO3)3·9H2O
  • 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO)
  • α,β-unsaturated carbonyl compounds

Major Products Formed

The major products formed from these reactions include substituted bicyclic compounds and oxidized derivatives such as aldehydes and ketones .

Scientific Research Applications

9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The specific mechanism of action for 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors involved in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride is unique due to its specific bicyclic structure and functional groups, which make it valuable in various chemical and biological research applications.

Properties

IUPAC Name

9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c11-8-6-1-5(9(12)13)2-7(8)4-10-3-6;/h5-7,10H,1-4H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOHGSSQOKKJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2CNCC1C2=O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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